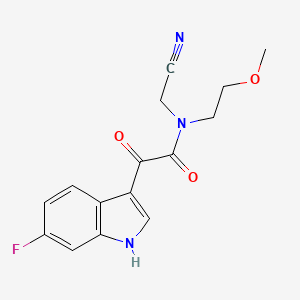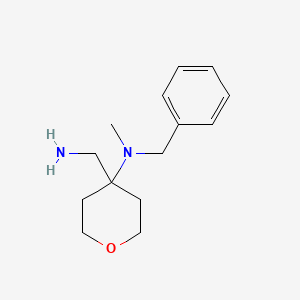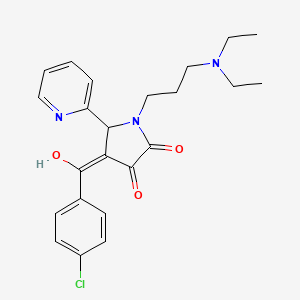
N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide is not fully understood. However, it is believed that the compound interacts with specific proteins in cells, leading to changes in their activity and function. This interaction may be responsible for the compound's ability to detect metal ions and its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide can induce changes in the biochemical and physiological processes of cells. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide is its versatility in scientific research applications. However, its limitations include its relatively low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for the research and development of N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Investigation of the compound's potential as a therapeutic agent for neurodegenerative diseases.
3. Development of new fluorescent probes based on the structure of the compound.
4. Exploration of the compound's potential as a photosensitizer for photodynamic therapy of cancer cells.
5. Investigation of the compound's potential as a modulator of ion channels in cells.
Conclusion:
In conclusion, N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide is a novel compound with potential applications in various scientific research fields. Its versatility and potential therapeutic benefits make it an attractive target for further investigation and development. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide involves the reaction of 6-fluoroindole-3-carboxylic acid with N-(2-methoxyethyl)-N-methylglycine methyl ester, followed by the addition of cyanomethyl lithium and acetic anhydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy of cancer cells. Additionally, it has been studied for its potential use in the development of new drugs for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c1-22-7-6-19(5-4-17)15(21)14(20)12-9-18-13-8-10(16)2-3-11(12)13/h2-3,8-9,18H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVDMSVMHLDCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC#N)C(=O)C(=O)C1=CNC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-enamide](/img/structure/B2465817.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(3-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2465820.png)
![7-azepan-1-yl-3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2465822.png)


![3-(2-Fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2465827.png)
![2-[1,6,7-Trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetamide](/img/structure/B2465828.png)
![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2465829.png)
![1-(2-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2465831.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide](/img/structure/B2465834.png)
![4-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2465835.png)
![1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2465836.png)
